3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Functional Materials
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in modern organic chemistry. nbinno.comwikipedia.org Their importance stems from the amino group attached to an aromatic ring, which serves as a reactive site for a multitude of chemical transformations. nbinno.com Aniline derivatives are indispensable intermediates in the manufacturing of a wide range of industrial products, including polymers, rubber, agricultural chemicals, dyes, and pigments. wikipedia.orgsci-hub.se In the pharmaceutical industry, they are crucial for the synthesis of drug candidates, with over a third of potential drug molecules incorporating aromatic amine substructures. drugdiscoverytrends.com The nitrogen atom in these compounds imparts polarity and facilitates binding to biological targets like proteins and enzymes. drugdiscoverytrends.com
The reactivity of the aniline ring is significantly influenced by the amino group, which makes it highly susceptible to electrophilic substitution reactions at the ortho- and para-positions. wikipedia.org This high reactivity allows for the introduction of various functional groups, leading to a vast library of substituted anilines with tailored electronic and steric properties. nbinno.com These properties are harnessed to create functional materials such as fluorescent dyes and advanced polymers with applications in electronics and performance coatings. nbinno.comnih.gov
Role of Thioether Functionalities in Molecular Design and Chemical Reactivity
Thioethers, characterized by a sulfur atom bonded to two organic groups, play a crucial role in molecular design and chemical reactivity. acsgcipr.org The thioether linkage can increase the lipophilicity of a molecule and participate in various chemical reactions. cymitquimica.com One of the key features of thioethers is their susceptibility to oxidation, where the sulfur atom can be converted to a more polar sulfoxide (B87167) or sulfone. nih.gov This transformation from a hydrophobic to a more hydrophilic state is a property that is increasingly exploited in the design of "smart" materials, particularly in the field of drug delivery. nih.govtaylorandfrancis.com
These oxidation-sensitive drug delivery systems are designed to release their therapeutic payload in response to the oxidative stress conditions often found in cancer cells. nih.gov The nucleophilicity of the sulfur atom, which dictates its oxidation sensitivity, can be fine-tuned by altering the substituent groups attached to it. nih.gov Beyond this, thioether groups are also utilized in the synthesis of metal-organic frameworks (MOFs), where they can enhance stability, fluorescence, and the uptake of metal ions. acs.org
Structural Context of 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline within Aromatic Amine Chemistry
This compound is an organic compound that integrates an aniline moiety with both a tert-butyl group and a (2-ethylhexyl)thio group. cymitquimica.com The aniline core provides the foundational aromatic amine structure, making it a part of a broad and vital class of chemicals. youtube.com The substituents on the aniline ring significantly modify its properties. The tert-butyl group, a bulky substituent, introduces steric hindrance, which can influence the compound's reactivity and its interactions with other molecules. cymitquimica.com
The (2-ethylhexyl)thio group, a thioether, imparts its own set of characteristics. This long, branched alkyl chain enhances the compound's solubility in nonpolar organic solvents. cymitquimica.com The sulfur atom in the thioether linkage introduces a site for potential oxidation and can influence the electronic properties of the aromatic ring. cymitquimica.comnih.gov The specific placement of these groups on the aniline ring—the thioether group ortho to the amine and the tert-butyl group meta to the amine—creates a unique steric and electronic environment that dictates its chemical behavior.
Overview of Key Research Paradigms and Existing Knowledge Gaps Pertaining to the Compound
The study of functionalized aromatic compounds like this compound falls within established research paradigms in organic chemistry that focus on creating molecules with specific functions. nso-journal.org A primary paradigm is the development of new synthetic methodologies to efficiently create complex molecules. nih.gov Another major focus is the design of functional materials, where the molecular structure is tailored to achieve desired physical or chemical properties, such as in the development of novel polymers or sensors. acs.orgnih.gov
Despite the general understanding of aniline and thioether chemistry, specific knowledge regarding this compound is limited. While its potential applications are suggested to be in materials science and organic synthesis as an intermediate, detailed research findings on its specific reactivity, properties, and performance in these areas are not widely published. cymitquimica.com A significant knowledge gap exists in the experimental data concerning its reaction kinetics, the precise effects of its substituent combination on the aniline ring's reactivity, and its performance in applied systems. Further research is needed to fully elucidate the unique properties and potential applications of this specific substituted aniline.
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₃₁NS |
| Molecular Weight | 293.51 g/mol |
| Appearance | Not specified |
| Purity | Min. 95% |
| Solubility | Moderately soluble in organic solvents |
Table 1: Physical and Chemical Properties of this compound. cymitquimica.com
List of Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-(2-ethylhexylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NS/c1-6-8-9-14(7-2)13-20-17-11-10-15(12-16(17)19)18(3,4)5/h10-12,14H,6-9,13,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLSDPRGRUUKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSC1=C(C=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438681 | |
| Record name | 5-tert-butyl-2-(2-ethylhexylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676352-86-6 | |
| Record name | Benzenamine, 5-(1,1-dimethylethyl)-2-[(2-ethylhexyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-tert-butyl-2-(2-ethylhexylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Toward 3 Tert Butyl 6 2 Ethylhexyl Thio Aniline and Its Analogues
Strategic Approaches to Aryl Thioether and Aniline (B41778) Moiety Construction
The successful synthesis of 3-tert-butyl-6-[(2-ethylhexyl)thio]aniline hinges on the efficient and regioselective formation of both the C-S (thioether) and C-N (aniline) bonds on a benzene (B151609) ring bearing a bulky tert-butyl substituent. Several modern synthetic strategies can be employed to achieve this, each with its own advantages and limitations, particularly in the context of steric hindrance.
Palladium-Catalyzed C-S and C-N Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds. For the synthesis of aryl thioethers, the Buchwald-Hartwig amination protocol can be adapted for C-S coupling. This typically involves the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand.
In the context of synthesizing this compound, a plausible route would involve the coupling of a suitably substituted aniline derivative, such as 2-halo-5-tert-butylaniline, with 2-ethylhexane-1-thiol. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically demanding phosphine ligand (e.g., Xantphos, DavePhos) is crucial to overcome the steric hindrance imposed by the ortho-tert-butyl group and to facilitate the catalytic cycle.
Similarly, the C-N bond of the aniline can be formed via a Buchwald-Hartwig amination. This would typically involve the reaction of an aryl halide, such as 1-bromo-4-tert-butyl-2-[(2-ethylhexyl)thio]benzene, with an ammonia surrogate or a protected amine, followed by deprotection. The efficiency of these reactions is highly dependent on the ligand, base, and solvent system employed.
| Catalyst System Component | Example | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |
| Ligand | Xantphos, DavePhos, Josiphos | Stabilize the palladium center and facilitate oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activate the thiol or amine nucleophile |
| Solvent | Toluene, Dioxane, THF | Provide a suitable reaction medium |
Nucleophilic Aromatic Substitution Strategies in the Presence of Steric Hindrance
Nucleophilic aromatic substitution (SNA_r) offers a more classical approach to the formation of aryl thioethers. This reaction typically requires an aryl halide activated by an electron-withdrawing group (EWG) ortho or para to the leaving group. In the synthesis of the target molecule, a precursor such as 1-chloro-2-nitro-4-tert-butylbenzene could react with the sodium or potassium salt of 2-ethylhexane-1-thiol. The nitro group in the ortho position strongly activates the ring towards nucleophilic attack by the thiolate.
The significant steric hindrance presented by the tert-butyl group and the ortho-nitro group can, however, impede the approach of the nucleophile. To overcome this, higher reaction temperatures and the use of polar aprotic solvents like DMF or DMSO are often necessary to enhance the reaction rate. The subsequent reduction of the nitro group to an amine would then yield the final product.
Diazotization and Nucleophilic Displacement Reactions for Thioether Formation
An alternative pathway to the aryl thioether linkage involves the diazotization of an aniline precursor followed by a nucleophilic displacement reaction. In this approach, an aniline such as 2-amino-5-tert-butylaniline would be treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. This intermediate is then reacted with a sulfur nucleophile, such as potassium ethylxanthate or 2-ethylhexane-1-thiol itself, to introduce the thioether group.
This method can be effective; however, the stability of the diazonium salt and the potential for side reactions need to be carefully managed, often by performing the reaction at low temperatures. The yields can be variable depending on the specific substrate and reaction conditions. A one-pot procedure where diazotization and nucleophilic displacement occur simultaneously has been developed to improve yields and simplify the process utrgv.edu.
Precursor Synthesis and Intermediate Isolation in the Formation of Aryl Aniline Thioethers
Synthesis of Nitrobenzene Precursors for Reductive Amination
A key precursor for several synthetic routes is a nitrobenzene derivative, which can then be reduced to the corresponding aniline. For the target molecule, 4-tert-butyl-2-nitroaniline is a crucial intermediate. A common route to this compound starts with the nitration of 4-tert-butylaniline. However, direct nitration can lead to a mixture of isomers and potential oxidation of the amino group.
A more controlled approach involves the protection of the amino group as an acetamide before nitration. For example, N-(4-tert-butylphenyl)acetamide can be nitrated to yield N-(4-tert-butyl-2-nitrophenyl)acetamide. Subsequent hydrolysis of the acetamide group under basic conditions affords 4-tert-butyl-2-nitroaniline in good yield chemicalbook.com.
The reduction of the nitro group to an amine is a well-established transformation and can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl) organic-chemistry.org. The choice of reducing agent can be critical if other functional groups sensitive to reduction are present in the molecule.
| Precursor | Synthetic Step | Reagents and Conditions | Product |
| 4-tert-Butylaniline | Acetylation | Acetic anhydride (B1165640), pyridine | N-(4-tert-butylphenyl)acetamide |
| N-(4-tert-butylphenyl)acetamide | Nitration | HNO₃, H₂SO₄ | N-(4-tert-butyl-2-nitrophenyl)acetamide |
| N-(4-tert-butyl-2-nitrophenyl)acetamide | Hydrolysis | NaOH, Methanol, Reflux | 4-tert-butyl-2-nitroaniline chemicalbook.com |
| 4-tert-butyl-2-nitroaniline | Reduction | H₂, Pd/C or Sn/HCl | 4-tert-butylaniline-2-amine |
Regioselectivity Control in the Introduction of Thioether and Amine Functional Groups
The regiochemical outcome of the substitution reactions is paramount in the synthesis of this compound. The directing effects of the substituents already present on the aromatic ring play a crucial role.
The tert-butyl group is an ortho, para-director for electrophilic aromatic substitution due to its electron-donating inductive effect and hyperconjugation. However, its significant steric bulk strongly disfavors substitution at the ortho positions, leading to a strong preference for the para product stackexchange.com. For example, the nitration of tert-butylbenzene yields predominantly the para-nitro product, with only a small amount of the ortho-isomer stackexchange.com.
In the context of nucleophilic aromatic substitution on a precursor like 1-chloro-4-tert-butyl-2-nitrobenzene, the nitro group is a strong meta-director for electrophilic reactions but an ortho, para-activator for nucleophilic substitution. Therefore, the incoming thiolate nucleophile will preferentially attack the position ortho or para to the nitro group. Given the substitution pattern, the thiolate will attack the carbon bearing the chloro leaving group, which is ortho to the nitro group.
When introducing the thioether group via electrophilic aromatic substitution on 3-tert-butylaniline (B1265813), the amino group is a strong activating ortho, para-director. The tert-butyl group is also an ortho, para-director. In this case, the two groups work in concert to direct an incoming electrophile to the positions ortho and para to the amino group. The position ortho to the amino group and meta to the tert-butyl group would be highly activated. However, direct electrophilic thiolation can be challenging and often requires specialized reagents.
The interplay of these electronic and steric effects must be carefully considered when designing the synthetic sequence to ensure the desired regiochemistry of the final product.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of complex organic molecules like this compound hinges on the meticulous optimization of reaction conditions. Key parameters such as the choice of catalyst, ligand, solvent, and temperature can dramatically influence reaction outcomes, including yield, selectivity, and purity. Strategies aimed at enhancing yield focus on maximizing the conversion of starting materials to the desired product while minimizing the formation of byproducts.
Investigation of Catalytic Systems and Ligand Design for Selective Synthesis
The selective construction of the C–S bond at the ortho-position to the aniline's amino group, and adjacent to a bulky tert-butyl group, presents a significant synthetic challenge. Transition-metal catalysis, particularly with palladium (Pd), copper (Cu), and nickel (Ni), offers powerful methods for such aromatic functionalization. The efficacy of these catalytic systems is profoundly dependent on the ligand coordinated to the metal center.
Catalytic Systems: Palladium-based catalysts are widely reported for C–S cross-coupling reactions due to their high activity and functional group tolerance. acs.org For the synthesis of substituted anilines and thioethers, common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd/C. The choice of catalyst can be critical; for instance, heterogeneous catalysts like Pd/C offer advantages in terms of recovery and reuse, which is beneficial for industrial applications. bohrium.com Nickel catalysts are emerging as a more cost-effective alternative to palladium and have shown remarkable activity in C-S bond formation, sometimes with unique selectivity. nih.govrsc.org
The following table summarizes various catalytic systems that could be adapted for the synthesis of the target molecule or its analogues, based on literature precedents for C-S cross-coupling reactions.
| Catalyst System | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Phosphine | Aryl halides, Aryl triflates + Thiols | High efficiency for C-S coupling, good functional group tolerance. |
| CuI / DMEDA | Amine | Aryl iodides + Thiols | Cost-effective compared to palladium, effective for aryl iodides. |
| NiCl₂(dppe) | Phosphine | Aryl chlorides + Thiols | Effective for less reactive aryl chlorides, lower cost. |
| Pd(OAc)₂ / MPAA | Amino Acid | Arenes (via C-H activation) + Thiolating agents | Allows for direct C-H functionalization, improving atom economy. acs.org |
Influence of Solvent Systems and Temperature Regimes on Aromatic Functionalization
The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized to achieve high yields and selectivity in aromatic functionalization reactions.
Solvent Systems: The solvent not only dissolves reactants and catalysts but can also actively participate in the reaction mechanism. Solvent polarity, coordinating ability, and boiling point are key properties to consider. For transition-metal-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMAc, DMSO, and NMP are often employed due to their ability to dissolve a wide range of organic substrates and inorganic salts (bases) and to stabilize charged intermediates in the catalytic cycle. However, the choice of solvent can significantly impact reaction rates and even the stability of the catalyst. In some cases, non-polar solvents like toluene or dioxane may be preferred to minimize side reactions or to facilitate product separation. mdpi.com The dielectric constant of the solvent can influence electrostatic forces, which play a role in the stability of intermediates and transition states. nih.gov
Temperature Regimes: Reaction temperature directly affects the rate of chemical reactions. Higher temperatures generally lead to faster reaction rates but can also promote undesirable side reactions, such as decomposition of the starting materials, product, or catalyst, leading to lower yields and selectivity. acs.org For many C-S coupling reactions, temperatures in the range of 80–120 °C are typical. However, the development of highly active catalysts has enabled some transformations to occur at or near room temperature, which is advantageous for substrates with thermally sensitive functional groups. nih.gov Careful control of the temperature is crucial for managing the reaction profile and ensuring the desired product is formed selectively.
The following table illustrates the potential effects of solvent and temperature on a representative aryl thiolation reaction.
| Solvent | Temperature (°C) | Typical Outcome on Yield/Selectivity |
|---|---|---|
| Toluene | 110 | Good for non-polar substrates; may require higher temperatures. |
| DMF | 100 | High solubility of reactants; can promote higher reaction rates. May require careful purification to remove. |
| Dioxane | 100 | Commonly used for Pd-catalyzed reactions; moderate polarity. |
| Ethanol | 80 | A greener solvent choice; suitable for some catalytic systems but may interfere with others. |
| Water | RT - 100 | Environmentally benign; requires water-soluble catalysts or phase-transfer conditions. benthamdirect.com |
Application of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to design chemical processes that are environmentally benign, economically viable, and sustainable. This involves a focus on minimizing waste, reducing energy consumption, and using safer chemicals.
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A reaction with high atom economy maximizes the use of starting materials and inherently generates less waste.
For the synthesis of this compound, different synthetic routes will have vastly different atom economies. For example, a classical substitution reaction might have a lower atom economy than a modern addition or C-H functionalization reaction.
Let's consider a hypothetical synthetic route via a palladium-catalyzed C-S cross-coupling reaction between 3-bromo-2-tert-butylaniline and 2-ethylhexylthiol.
Reaction: C₁₀H₁₅BrN (3-bromo-2-tert-butylaniline) + C₈H₁₈S (2-ethylhexylthiol) → C₁₈H₃₁NS (Product) + HBr
To calculate the theoretical atom economy:
Molecular Weight of Product (C₁₈H₃₁NS) = 293.53 g/mol
Molecular Weight of Reactants (C₁₀H₁₅BrN + C₈H₁₈S) = 241.18 g/mol + 146.30 g/mol = 387.48 g/mol
Atom Economy (%) = (MW of desired product / Sum of MW of all reactants) x 100 Atom Economy (%) = (293.53 / 387.48) x 100 ≈ 75.8%
This calculation shows that even in an ideal scenario, over 24% of the reactant mass is converted into byproducts (in this case, HBr, which would be neutralized by a base, generating further salt waste).
In contrast, a hypothetical synthesis via direct C-H functionalization would be: Reaction: C₁₀H₁₅N (4-tert-butylaniline) + C₈H₁₈S (2-ethylhexylthiol) + [O] → C₁₈H₃₁NS (Product) + H₂O
This type of reaction, which forms C-S bonds directly from C-H bonds, can achieve a much higher atom economy, as the only formal byproduct is water. nih.govresearchgate.net Minimizing waste also involves choosing catalytic methods over stoichiometric reagents and selecting solvents that can be easily recycled. tandfonline.com
| Synthetic Strategy | General Reaction | Key Byproducts | Relative Atom Economy |
|---|---|---|---|
| Cross-Coupling (with halide) | Ar-X + R-SH → Ar-SR + HX | Halide Salts (after neutralization) | Moderate |
| C-H Functionalization (Oxidative) | Ar-H + R-SH + [O] → Ar-SR + H₂O | Water | High |
| Addition Reaction | (Hypothetical precursor addition) | None | Very High (approaching 100%) scranton.edu |
Development of Environmentally Benign Catalytic Systems and Reaction Conditions
Developing greener synthetic routes for molecules like this compound involves moving away from hazardous reagents and energy-intensive conditions.
Benign Catalytic Systems: A key goal is the replacement of precious metal catalysts like palladium with more abundant and less toxic earth-abundant metals such as iron, copper, or nickel. scispace.com Another important strategy is the development of heterogeneous catalysts. These catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can be easily separated by filtration and reused multiple times, reducing cost and metal waste. nih.govgoogle.comexlibrisgroup.com Recent research has also explored the use of metal-free catalytic systems, which can offer unique reactivity and completely avoid issues of metal contamination in the final product. scispace.com
Benign Reaction Conditions: Efforts are being made to conduct reactions under milder conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. specchemonline.com The use of alternative energy sources like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and potentially higher yields. tandfonline.com A significant advancement in green chemistry is the use of environmentally benign solvents, with water being the ideal choice due to its non-toxic, non-flammable, and inexpensive nature. benthamdirect.com While organic substrates may have low solubility in water, techniques such as the use of surfactants or water-soluble ligands can overcome this limitation. Electrochemical methods, which use electricity to drive chemical reactions, are also gaining traction as a green alternative, as they can reduce the need for chemical oxidants or reductants and can be powered by renewable energy sources. specchemonline.comchemistryworld.com
Chemical Reactivity and Derivatization Strategies of 3 Tert Butyl 6 2 Ethylhexyl Thio Aniline
Reactivity of the Aniline (B41778) Nitrogen: Functionalization and Amide/Imine Formation
The primary amine group is a key site for functionalization, readily undergoing reactions typical of aromatic amines. Its reactivity is, however, modulated by the electronic and steric influence of the adjacent thioether and the meta-positioned tert-butyl group.
N-Alkylation and N-Acylation Reactions for Advanced Monomer Synthesis
The nucleophilicity of the aniline nitrogen allows for both N-alkylation and N-acylation, yielding secondary amines and amides, respectively. These reactions are foundational for creating more complex molecules, including advanced monomers for polymer synthesis.
N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods, including reactions with alkyl halides or reductive amination. A common strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst. For instance, tungsten-catalyzed N-alkylation of anilines with alcohols has demonstrated high yields and tolerance for various functional groups, including sterically hindered and heteroatom-containing substrates. sci-hub.se The reaction of 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline with primary alcohols, in the presence of a catalyst like W(CO)6 and a suitable ligand, would be expected to yield the corresponding N-alkylated products. sci-hub.se Given the steric hindrance around the aniline, reaction conditions may require optimization. researchgate.netnih.gov
N-Acylation: Acylation of the aniline nitrogen to form amides is a robust transformation. This is often done to protect the amine, reduce its activating effect in electrophilic aromatic substitution, or to introduce specific functionalities. libretexts.org Standard acylation conditions, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, are generally effective. For sterically hindered anilines, more reactive acylating agents or catalytic methods, like the ruthenium-catalyzed ortho-acylation using α-oxocarboxylic acids, can be employed, although this would modify the ring as well. rsc.org The resulting amides can serve as monomers in polymerization reactions or as precursors for further chemical transformations.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Anilines
| Reaction Type | Reagents and Conditions | Expected Product with this compound | Reference |
|---|---|---|---|
| N-Alkylation | R-OH, W(CO)6, KOtBu, 1,4-dioxane, 130 °C | 3-Tert-butyl-N-alkyl-6-[(2-ethylhexyl)thio]aniline | sci-hub.se |
| N-Alkylation | R-X, CsF-Celite, CH3CN | 3-Tert-butyl-N-alkyl-6-[(2-ethylhexyl)thio]aniline | researchgate.net |
| N-Acylation | RCOCl, Pyridine | N-(3-Tert-butyl-6-[(2-ethylhexyl)thio]phenyl)acetamide | libretexts.org |
| N-Acylation | (RCO)2O, Pyridine | N-(3-Tert-butyl-6-[(2-ethylhexyl)thio]phenyl)acetamide | libretexts.org |
Electrophilic Aromatic Substitution Reactions on the Substituted Aniline Ring
The aniline ring is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the existing substituents: the amino group, the (2-ethylhexyl)thio group, and the tert-butyl group.
The amino group is a powerful activating, ortho-, para-director. byjus.com The thioether group is also considered an ortho-, para-director, though its activating effect is generally weaker than the amino group. ulethbridge.camasterorganicchemistry.com The tert-butyl group is a weakly activating ortho-, para-director, primarily through an inductive effect. stackexchange.comlibretexts.org
Given the substitution pattern of this compound, the directing effects of the substituents are as follows:
Amino group (-NH2): Directs to positions 2 (occupied), 4, and 6 (occupied). Thus, it strongly directs to position 4.
(2-ethylhexyl)thio group (-S-R): Directs to positions 2 (occupied), 4, and 6 (occupied). It reinforces the direction to position 4.
Tert-butyl group (-C(CH3)3): Directs to positions 1 (occupied), 3 (occupied), and 5.
The combined effect of these groups strongly favors electrophilic substitution at position 4 of the aniline ring. The powerful activating and directing effect of the amino group is the dominant factor. byjus.com However, under strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion (-NH3+), which is a deactivating meta-director. organic-chemistry.org In such cases, the directing influence would shift, potentially leading to substitution at the position meta to the anilinium ion and ortho to the tert-butyl group (position 5). To control the high reactivity and ensure selective substitution, the amino group is often acylated to an amide, which is a less powerful, but still ortho-, para-directing group. libretexts.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile (E+) | Predicted Major Product | Rationale | References |
|---|---|---|---|
| Br2, FeBr3 | 4-Bromo-3-tert-butyl-6-[(2-ethylhexyl)thio]aniline | The -NH2 and -SR groups are ortho, para-directing, strongly activating position 4. | byjus.comulethbridge.camasterorganicchemistry.com |
| HNO3, H2SO4 | 3-Tert-butyl-6-[(2-ethylhexyl)thio]-4-nitroaniline (with -NH2 protection) | To avoid oxidation and meta-directing anilinium ion formation, acylation of the amine is typically required. | libretexts.orgbyjus.com |
| SO3, H2SO4 | 2-Amino-4-tert-butyl-5-[(2-ethylhexyl)thio]benzenesulfonic acid | Sulfonation often occurs at the less sterically hindered para-position to the amino group. | byjus.com |
Transformations Involving the Thioether Linkage: Oxidation and Cleavage Reactions
The thioether linkage provides another reactive site for derivatization, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bonds.
Synthesis of Sulfoxides and Sulfones from the Alkyl Thioether Moiety
The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These transformations introduce polarity and hydrogen bonding capabilities, significantly altering the molecule's physical and chemical properties.
The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, with careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.gov A common and environmentally benign oxidant is hydrogen peroxide, often in the presence of a catalyst or in a solvent like glacial acetic acid. nih.govresearchgate.net Other methods include the use of reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The presence of the electron-rich aniline ring may influence the reaction, but selective oxidation of the thioether is generally achievable. nih.gov
Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or longer reaction times. Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide with a suitable catalyst can be employed. researchgate.netorganic-chemistry.org Electrochemical methods in continuous-flow microreactors also offer a green and selective way to produce both sulfoxides and sulfones by simply adjusting the applied voltage. nih.gov
Table 3: Oxidation of Thioethers
| Transformation | Reagents and Conditions | Expected Product | References |
|---|---|---|---|
| Sulfide to Sulfoxide | H2O2, Acetic Acid, room temp. | 3-Tert-butyl-6-[(2-ethylhexyl)sulfinyl]aniline | nih.gov |
| Sulfide to Sulfoxide | NaIO4, MeOH/H2O | 3-Tert-butyl-6-[(2-ethylhexyl)sulfinyl]aniline | masterorganicchemistry.com |
| Sulfide to Sulfone | Excess H2O2, Na2WO4 | 3-Tert-butyl-6-[(2-ethylhexyl)sulfonyl]aniline | researchgate.net |
| Sulfide to Sulfone | KMnO4, Acetone/H2O | 3-Tert-butyl-6-[(2-ethylhexyl)sulfonyl]aniline | organic-chemistry.org |
Methodologies for the Cleavage of C-S Bonds to Regenerate Thiols or Aryl Precursors
Cleavage of the C-S bonds in the thioether moiety can be a useful strategy for either regenerating the corresponding thiol or for further functionalization of the aryl ring. Both the aryl-S and the alkyl-S bonds can be targeted depending on the reaction conditions.
Aryl-S Bond Cleavage: Metal-catalyzed reactions are often employed to cleave the more stable aryl-S bond. For example, nickel-catalyzed cyanation can replace the thioether with a nitrile group. youtube.com Reductive methods can also be used to replace the thioether with hydrogen, effectively removing the sulfur-containing group.
Alkyl-S Bond Cleavage: The C(sp3)-S bond is generally weaker and more susceptible to cleavage. Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can selectively cleave the alkyl C-S bond. ulethbridge.catorvergata.it Electrochemical methods have also been developed for the regioselective cleavage of C(sp3)–S bonds in alkyl aryl thioethers. stackexchange.com These reactions can lead to the formation of the corresponding thiol, 2-amino-4-tert-butylbenzenethiol, which can be a valuable synthetic intermediate. mdpi.com
Modifications at the Alkyl and Tert-butyl Groups: Peripheral Functionalization
While the primary reactivity lies with the aniline and thioether groups, the alkyl substituents also offer potential sites for late-stage functionalization, although these reactions are generally more challenging due to the inertness of C-H bonds.
Tert-butyl Group: The tert-butyl group is generally considered to be synthetically robust due to the strength of its C-H bonds and steric hindrance. However, recent advances in C-H activation chemistry have enabled the functionalization of these seemingly inert groups. For example, non-directed catalytic hydroxylation of primary C-H bonds in tert-butyl groups has been achieved using manganese catalysts, which can install a primary alcohol. torvergata.itchemrxiv.org This transformation opens up the possibility of converting the tert-butyl group into a more versatile functional handle.
2-Ethylhexyl Group: The 2-ethylhexyl group, being a branched alkyl chain, also presents challenges for selective functionalization. The reactivity of the C-H bonds in this group will vary, with tertiary C-H bonds being generally more reactive towards radical abstraction. chemrxiv.org The introduction of chiral 2-ethylhexyl side chains has been shown to influence the properties of conjugated polymers, suggesting that modifications to this group can have significant effects on the material properties of derived polymers. rsc.orgosti.gov Direct C-H functionalization methods, potentially guided by the nearby heteroatoms, could provide a route to introduce new functionality onto this side chain.
Selective Reactions on the 2-Ethylhexyl Side Chain for Tailored Properties
The 2-ethylhexyl group, while primarily contributing to the compound's solubility and lipophilicity, is not merely a passive component. cymitquimica.com Its aliphatic nature allows for selective reactions that can introduce new functionalities without altering the core aromatic structure.
One key area of exploration is the introduction of chirality. The synthesis of polymers with chiral 2-ethylhexyl side chains has been shown to influence the secondary structure and aggregation behavior of the resulting materials. rsc.org This suggests that selective modifications to the 2-ethylhexyl group in this compound could be a valuable strategy for creating chiroptical materials.
Furthermore, the hydrocarbon chain is susceptible to radical-mediated reactions. For instance, selective oxidation or halogenation at specific positions on the ethylhexyl chain could be achieved under controlled conditions, providing handles for further derivatization. These transformations would allow for the attachment of polar groups, cross-linking moieties, or other functional units to modulate the material's bulk properties.
Table 1: Representative Selective Reactions on the 2-Ethylhexyl Side Chain
| Reaction Type | Reagents and Conditions | Potential Product Functionality | Tailored Property |
| Catalytic Oxidation | Peroxide initiators, metal catalysts | Hydroxyl, carbonyl groups | Increased polarity, sites for further functionalization |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromoalkane | Reactive handle for nucleophilic substitution |
| Metathesis | Grubbs' catalyst, olefinic partner | Modified alkyl chain length/branching | Fine-tuning of solubility and physical properties |
Manipulation of the Tert-butyl Group for Steric or Electronic Modulation of the Core Structure
The tert-butyl group exerts a significant steric and electronic influence on the aniline ring. Its bulky nature sterically hinders the ortho-position, which can direct electrophilic aromatic substitution to the para-position relative to the amino group. stackexchange.comnumberanalytics.com This steric shielding can be a powerful tool for achieving regioselectivity in synthetic transformations. numberanalytics.com
While the tert-butyl group is generally considered robust, recent advances have demonstrated that even these sterically congested C-H bonds can be functionalized. Non-directed catalytic hydroxylation of tert-butyl groups has been achieved using manganese catalysts, offering a novel method for introducing a hydroxyl group. chemrxiv.org This transformation would dramatically alter the electronic properties and potential hydrogen-bonding capabilities of the molecule.
Table 2: Potential Manipulations of the Tert-butyl Group and Their Effects
| Reaction Type | Reagents and Conditions | Resulting Modification | Impact on Core Structure |
| Catalytic Hydroxylation | Mn catalyst, H₂O₂, NFTBA | Introduction of a hydroxyl group | Increased polarity, potential for H-bonding, altered electronic properties |
| Electrophilic Aromatic Substitution | Various electrophiles (e.g., HNO₃, Br₂) | Substitution at positions dictated by the directing effects of existing groups | Modulation of electronic properties and introduction of new functionalities |
| Friedel-Crafts Acylation/Alkylation | Lewis acid, acyl/alkyl halide | Introduction of further substituents on the aromatic ring | Increased steric bulk, altered electronic landscape |
Multi-Component Reactions and Heterocyclic Annulation Involving the Aniline Compound
The aniline and thioether functionalities of this compound make it an excellent candidate for participation in multi-component reactions (MCRs) and heterocyclic annulation strategies. nih.govrsc.org MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net
For instance, the aniline nitrogen can act as a nucleophile in various MCRs, such as the Ugi or Biginelli reactions, to generate diverse molecular scaffolds. nih.govresearchgate.net The presence of the thioether and tert-butyl groups would impart unique solubility and steric properties to the resulting products. A photoinduced carbonylative amination involving anilines and arylaldehydes has been reported, which could be adapted to synthesize α-aminoketones from this substituted aniline. rsc.org
Furthermore, the ortho-relationship of the amino and thioether groups provides a powerful template for heterocyclic annulation reactions. These reactions involve the formation of a new ring fused to the existing benzene (B151609) ring. For example, copper-mediated annulation of 2-thio-substituted anilines with primary anilines has been used to synthesize indazolones. researchgate.net Similarly, reactions with appropriate bis-electrophiles could lead to the formation of thiazinanes or other sulfur- and nitrogen-containing heterocycles. bris.ac.uknih.gov The development of aryne annulation reactions also presents a modern approach to constructing fused heterocyclic systems. caltech.edu
Table 3: Exemplary Multi-Component and Annulation Reactions
| Reaction Type | Key Reactants | Potential Heterocyclic Product |
| Gold-Catalyzed Three-Component Reaction | Alkynes, other components | Highly substituted aniline derivatives researchgate.netbohrium.com |
| Copper-Mediated Annulation | Primary amines | Indazolone derivatives researchgate.net |
| Annulation with Vinyl Sulfonium (B1226848) Salts | Diphenyl vinyl sulfonium triflate | Thiomorpholine derivatives bris.ac.uk |
| Addition-Substitution with Chloroacrylamides | 2-thio-3-chloroacrylamides | Substituted enamines rsc.org |
Advanced Spectroscopic and Mechanistic Elucidation of Reaction Pathways and Molecular Structures
In-Situ Spectroscopic Monitoring of Synthetic Transformations (e.g., in-operando NMR, IR)
The synthesis of 3-tert-butyl-6-[(2-ethylhexyl)thio]aniline likely involves the introduction of the (2-ethylhexyl)thio group onto a 3-tert-butylaniline (B1265813) precursor. Monitoring such chemical transformations in real-time is critical for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics. In-situ spectroscopic techniques are invaluable for this purpose.
In-operando Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous tracking of reactants, intermediates, and products directly within the reaction vessel. For a reaction involving an aniline (B41778) derivative, changes in the chemical shifts of aromatic protons and the appearance of new signals corresponding to the alkylthio substituent can be observed over time. For example, benchtop NMR spectroscopy has been effectively used to monitor reactions in real-time without the need for deuterated solvents, providing kinetic, mechanistic, and structural insights with quantitative precision. This approach has been successfully applied to track reactive intermediates in complex reactions like the Biginelli condensation.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for reaction monitoring. The progress of the thioetherification of an aniline could be followed by observing the disappearance of the S-H stretching band of a thiol precursor and the appearance of new bands associated with the C-S bond and changes in the N-H stretching and bending vibrations of the aniline moiety. Open-circuit-potential (OCP) measurements have also been utilized to monitor the chemical polymerization of aniline, demonstrating that the time required for the consumption of an oxidant is inversely related to the polymerization rate. kpi.ua This electrochemical approach, alongside spectroscopic methods, can provide a comprehensive picture of the reaction dynamics.
Elucidation of Reaction Intermediates and Transition States via Advanced Nuclear Magnetic Resonance Techniques
Advanced NMR techniques are instrumental in identifying transient species such as reaction intermediates and transition states, which provides deep mechanistic insight. While specific data for this compound is not available, studies on related compounds illustrate the potential of these methods.
Techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, which is the first step in characterizing any intermediates. rsc.org For instance, in the study of t-butyl-catalyzed deuterium (B1214612) exchange on arenes, NMR analysis was key to understanding the mechanism, which involves the reversible addition and elimination of a t-butyl group to activate a specific proton for exchange. nih.gov This suggests that the bulky tert-butyl group in the target molecule can significantly influence its reactivity.
Density Functional Theory (DFT) calculations, often used in conjunction with NMR data, can help to model the structures and relative energies of proposed intermediates and transition states. nih.gov For complex aniline derivatives, protonation sites can vary, leading to different gas-phase stabilities and fragmentation patterns in mass spectrometry, which can be elucidated through a combination of ion mobility-mass spectrometry and computational methods. nih.gov
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Conformational and Bonding Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an aniline derivative is characterized by several key absorption bands. For this compound, one would expect to observe:
N-H stretching vibrations: Typically in the range of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine. The FTIR spectrum of aniline, for example, shows an N-H stretch at 3350 cm⁻¹ and an N-H bend at 1622 cm⁻¹. researchgate.net
C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and 2-ethylhexyl groups would be observed below 3000 cm⁻¹.
Aromatic C=C stretching vibrations: These typically occur in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations: Usually found in the 1250-1350 cm⁻¹ range.
C-S stretching vibrations: These are generally weak and appear in the 600-800 cm⁻¹ region.
The positions of these bands can be influenced by electronic effects and steric hindrance from the bulky substituents. For example, studies on alkylthio-substituted aniline systems have shown that the alkylthio group can act as an electron-withdrawing substituent, which would affect the vibrational frequencies of the aromatic ring and the amine group. psu.edu
A hypothetical table of expected vibrational frequencies for the target compound is presented below, based on typical values for related functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2970 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1620 | FTIR, Raman |
| N-H Bend | 1590 - 1650 | FTIR |
| C-N Stretch | 1250 - 1350 | FTIR |
| C-S Stretch | 600 - 800 | FTIR, Raman |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Complex Product Identification
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₁₈H₃₁NS). This is a critical step in confirming the identity of the synthesized product.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information. For the target compound, key fragmentation pathways would likely involve:
Loss of a methyl group (•CH₃): A characteristic fragmentation of the tert-butyl group, leading to a stable tertiary carbocation. Studies on tert-butylnaphthalenes show that the loss of a methyl radical is a dominant fragmentation pathway. researchgate.net
Cleavage of the C-S bond: This could occur on either side of the sulfur atom, leading to fragments corresponding to the aromatic and aliphatic portions of the molecule.
Fragmentation of the 2-ethylhexyl chain: This would produce a series of losses corresponding to alkyl fragments.
Cleavage alpha to the nitrogen atom: A common fragmentation pathway for anilines.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for analyzing complex mixtures and identifying trace components, such as substituted anilines in various matrices. d-nb.infotandfonline.com The choice of ionization technique (e.g., electrospray ionization - ESI) and the collision energy used for fragmentation can be optimized to obtain the most informative spectra. Studies on methylenedianiline isomers have shown that protonation can occur at different sites (on the amine or the aromatic ring), which influences their gas-phase stability and fragmentation behavior. nih.gov
A table of potential major fragments in the MS/MS spectrum of protonated this compound ([M+H]⁺, m/z 294.2250) is outlined below.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 294.2250 | 279.1993 | •CH₃ (15.02) | Ion resulting from loss of a methyl radical from the tert-butyl group. |
| 294.2250 | 181.1049 | C₈H₁₇• (113.13) | Thio-substituted tert-butylanilinium ion. |
| 294.2250 | 113.1328 | C₁₀H₁₄NS (180.09) | 2-Ethylhexyl cation. |
| 279.1993 | 223.1362 | C₄H₈ (56.06) | Further fragmentation of the t-butyl group. |
| 181.1049 | 149.0787 | S (32.03) | tert-Butylanilinium ion. |
X-ray Crystallography and Single-Crystal Analysis of Key Derivatives for Definitive Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the public domain, analysis of related structures can provide insight into the expected molecular geometry.
For a suitable crystalline derivative of the target compound, single-crystal X-ray diffraction would reveal:
The precise conformation of the flexible 2-ethylhexylthio side chain.
The orientation of the tert-butyl and thioether groups relative to the aniline ring.
The planarity of the aniline ring and the pyramidalization at the nitrogen atom.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the -NH₂ group and van der Waals interactions.
For example, the crystal structure of tri(tert-butyl)aluminium demonstrates how bulky tert-butyl groups pack in a crystal lattice. researchgate.net Similarly, the X-ray structure of a tert-butyl-substituted bromophenyl propanoate derivative provides a clear depiction of the conformation and arrangement of complex molecules in the solid state. researchgate.net Obtaining a single crystal of this compound itself might be challenging due to the conformational flexibility of the 2-ethylhexyl group, which can inhibit crystallization. It may be necessary to synthesize a derivative with a more rigid or polar functional group to facilitate the growth of high-quality crystals.
Computational Chemistry and Theoretical Characterization of 3 Tert Butyl 6 2 Ethylhexyl Thio Aniline
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometrynih.govrsc.org
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular geometry of organic molecules. For substituted anilines, methods like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to optimize molecular geometries and predict electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape, bond lengths, and bond angles, which are crucial for interpreting its reactivity and interactions.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Electronic Transitionsrsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov
For substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, reflecting their electron-donating nature. nih.gov The LUMO, conversely, is often distributed over the aromatic system. The introduction of substituents like alkylthio and tert-butyl groups alters the energies of these orbitals. An alkylthio group can act as a weak electron-withdrawing group in simple aniline systems, but as a resonance electron-donating group in more conjugated systems, which would raise the HOMO energy. psu.edu The tert-butyl group, being electron-donating, would also be expected to raise the HOMO energy. These modifications would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased reactivity.
Electronic transitions, such as those observed in UV-Vis spectroscopy, are governed by the promotion of an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. The energy of this transition is related to the HOMO-LUMO gap.
| Compound Family | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |
| Substituted Anilines | -5.0 to -6.0 | -0.5 to -1.5 | 3.5 to 5.5 |
| Alkylthio Anilines | -5.2 to -5.8 | -0.8 to -1.2 | 4.0 to 5.0 |
| N-tert-butyl Anilines | -5.1 to -5.7 | -0.7 to -1.3 | 3.8 to 5.0 |
Note: The data in this table is representative and compiled from various studies on substituted anilines. Actual values for a specific molecule will vary.
Mapping of Charge Distribution and Electrostatic Potential Surfaces
Electrostatic potential (ESP) surfaces map the charge distribution of a molecule and are invaluable for predicting its reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline, the nitrogen atom of the amino group and the sulfur atom of the thioether group would be expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. The aromatic ring itself will also have a characteristic charge distribution influenced by the substituents. The amino group, being an activating group, will increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. However, the presence of the bulky tert-butyl and (2-ethylhexyl)thio groups will sterically and electronically modulate this effect.
Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility, stability, and intermolecular interactions. For a molecule with flexible side chains like this compound, MD simulations are particularly useful. nih.gov
An MD simulation would reveal the preferred orientations of the tert-butyl and (2-ethylhexyl)thio groups relative to the aniline ring. It would also show the dynamics of the ethylhexyl chain, which can adopt numerous conformations. By analyzing the trajectory of the simulation, one can identify the most stable, low-energy conformations of the molecule. This information is critical for understanding how the molecule might interact with other molecules or surfaces. Studies on methylated anilines have demonstrated how substituents influence the molecule's dynamics upon photoexcitation. rsc.orgrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima) and Validation with Experimental Datanih.govrsc.org
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For substituted anilines, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents. nih.govresearchgate.net The electron-donating amino and tert-butyl groups would be expected to shield the aromatic protons, shifting them to a lower ppm value, while the thioether group's effect can be more complex. psu.edu Online databases and prediction software can also provide estimated NMR spectra. nmrdb.org
| Proton | Predicted 1H NMR Chemical Shift (ppm) - Aniline | Predicted 1H NMR Chemical Shift (ppm) - 2-Butylthioaniline |
| Ortho-H | 6.78 | 7.21 |
| Meta-H | 7.18 | 6.70-7.00 |
| Para-H | 6.68 | 6.70-7.00 |
Note: This table compares the experimental shifts of aniline with those of a structurally related alkylthio aniline to illustrate the effect of the thioether group. researchgate.net The shifts for this compound would be further influenced by the tert-butyl group.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules, including their maximum absorption wavelengths (λmax). The predicted λmax corresponds to the energy of the principal electronic transitions, which are related to the HOMO-LUMO gap. For substituted anilines, the position and intensity of the absorption bands are influenced by the nature and position of the substituents. researchgate.net
Mechanistic Insights Derived from Computational Transition State Theory and Reaction Pathway Analysis
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway. This is particularly useful for understanding reactions such as electrophilic substitution on the aniline ring or reactions involving the amino or thioether groups.
For instance, in a reaction like nitration, computational analysis could determine whether the incoming electrophile will preferentially add to a position ortho or para to the amino group, taking into account the steric hindrance from the adjacent tert-butyl and (2-ethylhexyl)thio groups. acs.org Transition state theory allows for the calculation of reaction rates, providing a deeper understanding of the molecule's reactivity.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Compound Behaviornih.gov
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. nih.govbenthamdirect.comnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of new or untested compounds.
For a class of compounds like substituted anilines, QSPR models could be developed to predict properties such as boiling point, solubility, or toxicity based on descriptors like molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices. benthamdirect.com For this compound, a QSPR model could estimate its properties based on the contributions of the aniline core and its specific substituents.
| QSPR Model Property | Key Molecular Descriptors |
| Toxicity | 1-Octanol/Water Partition Coefficient (log KOW) |
| Lipophilicity | Barysz matrix, Hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP) |
| Biodegradability | Electronic and Steric Parameters |
Note: This table lists common descriptors used in QSPR models for aniline derivatives. nih.govbenthamdirect.comnih.gov
Applications in Advanced Materials and Organic Devices
Role as a Monomer or Intermediate in Polymer Synthesis
The presence of the primary amine on the aniline (B41778) ring makes 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline a viable monomer or intermediate for the synthesis of a range of polymers. The reactivity of the amine group allows for its incorporation into polymer backbones through various polymerization techniques.
While direct studies on the polymerization of this compound into conjugated polymers are not widely documented, the structural motifs of the molecule are highly relevant to the field of organic electronics. Conjugated polymers, which form the active layer in many organic electronic devices, often feature electron-rich aromatic units. The aniline component of this compound can be electropolymerized or undergo chemical polymerization to form polyaniline-like structures.
Research on similar aniline-bearing monomers has shown that they can be copolymerized with other aromatic units, such as thiophenes, to create materials with tunable optoelectronic properties for applications like electrochromic devices. researchgate.net The thioether and tert-butyl groups on the aniline ring of this compound would be expected to enhance the solubility of any resulting polymer in organic solvents, a crucial factor for solution-based processing of electronic devices. The bulky tert-butyl group can also influence the solid-state packing of the polymer chains, which in turn affects charge transport properties.
The aniline group of this compound is a key functional handle for creating a diverse range of copolymers with tailored properties. The amine can be derivatized prior to or after polymerization, allowing for the introduction of various functional groups. This derivatization can be used to fine-tune the electronic, optical, and physical properties of the resulting polymers.
For instance, the synthesis of block copolymers using monomers with specific functional groups is a well-established strategy for creating materials with controlled morphologies and properties. researchgate.net By reacting the aniline group, it is conceivable to create block copolymers where one block possesses the characteristics imparted by the substituted aniline unit—such as high solubility and specific electronic character—while the other block provides different functionalities, such as mechanical strength or liquid crystalline behavior. This approach could lead to the development of new materials for applications ranging from advanced coatings to stimuli-responsive systems.
Contributions to Organic Additives for Polymeric Matrices
Beyond its role as a monomer, this compound has significant potential as an organic additive to enhance the performance and durability of various polymeric materials. Its molecular structure combines features commonly found in antioxidants and UV stabilizers.
The chemical structure of this compound suggests a strong potential for its use as an antioxidant and UV stabilizer in polymeric matrices. The antioxidant activity of substituted anilines and phenols is well-documented. researchgate.netnih.gov The tert-butyl group ortho to the amine group provides steric hindrance, which is known to enhance the stability of the radical formed during the antioxidant cycle, thereby increasing its efficiency. nih.gov
Furthermore, the presence of a sulfur atom in the form of a thioether linkage can contribute to antioxidant activity. researchgate.netnih.gov Thioethers are known to act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. Studies on related catechol thioethers have demonstrated that the presence of a thioether group can increase antioxidant activity. researchgate.netnih.gov The combination of the sterically hindered aniline and the thioether moiety in a single molecule could lead to a synergistic antioxidant effect. The lipophilic 2-ethylhexyl group would also enhance its compatibility with non-polar polymer matrices like polyolefins.
The structure-performance relationship in such antioxidants is a key area of study. Research on aniline-derived diselenides, which are analogous to thioethers, has shown that the electronic nature of substituents on the aromatic ring significantly influences their antioxidant efficiency. mdpi.com It is therefore expected that the specific substitution pattern of this compound plays a crucial role in its antioxidant performance.
Table 1: Potential Structure-Function Relationships in this compound as a Polymer Additive
| Structural Feature | Potential Function | Rationale |
| Tert-butyl group | Enhanced antioxidant stability | Steric hindrance stabilizes the aminyl radical intermediate. nih.gov |
| Aniline moiety | Primary antioxidant activity | The N-H group can donate a hydrogen atom to scavenge free radicals. researchgate.net |
| Thioether linkage | Secondary antioxidant activity | Can decompose hydroperoxides into non-radical products. researchgate.netnih.gov |
| (2-Ethylhexyl) group | Increased polymer compatibility | The long, branched alkyl chain enhances solubility in organic polymers. cymitquimica.com |
Modifiers for Enhancing Mechanical and Thermal Properties of Polymeric Materials
While there is no specific data on the use of this compound for modifying the mechanical and thermal properties of polymers, the introduction of additives can influence these characteristics. The bulky tert-butyl and flexible ethylhexyl groups could potentially act as plasticizers in some polymer systems, increasing flexibility and impact strength. However, the extent of this effect would depend on the specific polymer matrix and the concentration of the additive.
The incorporation of additives can also affect the thermal stability of polymers. As an antioxidant, this compound would be expected to improve the thermal stability of polymers by inhibiting oxidative degradation at elevated temperatures.
Development of Optoelectronic Materials Based on Thioether-Substituted Anilines
The development of novel materials for optoelectronic applications is a rapidly advancing field. Thioether-substituted anilines represent a class of compounds with interesting electronic properties. The sulfur atom of the thioether can participate in π-conjugation with the aromatic ring, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.
Polymers and small molecules containing thiophene (B33073), a sulfur-containing heterocycle, are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net While not a thiophene, the thioether linkage in this compound can also modulate the electronic properties of the aniline ring system.
Furthermore, the aniline moiety itself is a well-known building block for electroactive polymers. The combination of the thioether and aniline functionalities in a single molecule could lead to materials with unique charge transport and photophysical properties. For example, carbazole (B46965) derivatives, which contain a nitrogen atom in a fused ring system, have been extensively studied for their fluorescent properties. researchgate.net It is plausible that polymers or molecular materials derived from this compound could exhibit interesting fluorescence or electroluminescence, making them candidates for further investigation in the field of optoelectronics.
Investigation of Light-Emitting Properties and Charge Transport Mechanisms in Designed Materials
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is fundamentally dependent on the photophysical properties and charge transport characteristics of the active materials.
Light-Emitting Properties
The potential for light emission from this compound stems from its substituted aniline core. Aniline and its derivatives are known chromophores, and their photochemistry has been a subject of interest. osti.gov The wave functions of the excited states in aromatic amines are typically composed of singly excited π-π* configurations of the aromatic ring and charge transfer conformations from the nitrogen lone pair to the ring. osti.gov However, simple anilines often exhibit weak fluorescence.
The specific substitutions on the aniline ring in the target molecule would significantly modulate its electronic and photophysical properties.
Aniline Moiety : Acts as the core chromophore and an electron-donating group.
Thioether Group : The sulfur atom with its lone pairs can participate in conjugation (p-π) and influence the energy of the molecular orbitals. Thioether substitution is known to affect the spectroscopic properties of aromatic systems. researchgate.net
Tert-butyl and 2-ethylhexyl Groups : These bulky, non-polar alkyl groups primarily enhance solubility in organic solvents and can create steric hindrance. This hindrance can prevent intermolecular quenching (aggregation-caused quenching), which could potentially enhance fluorescence quantum yield in the solid state.
While direct experimental data for this compound is scarce, a comparative look at related aromatic compounds provides context for its potential light-emitting characteristics.
Table 1: Illustrative Photophysical Properties of Related Aromatic Compounds
| Compound/Class | Emission Range (nm) | Quantum Yield (Φ) | Key Structural Feature |
| Aniline | ~300-350 | Low | Parent aromatic amine |
| Aniline Tetramers | 450-550 | Varies with oxidation state | Extended π-conjugation researchgate.netrsc.org |
| 3,6-di-tert-butyl-9H-carbazole Derivatives | 400-600 | High | Rigid, planar carbazole core with bulky groups preventing quenching |
Further investigation would be required to synthesize and characterize the specific absorption and emission spectra, as well as the fluorescence quantum yield, of this compound to determine its suitability for light-emitting applications.
Charge Transport Mechanisms
Charge transport in organic semiconductor materials is a critical process for the function of many electronic devices. nih.govnih.gov The mechanism is generally described by one of two models: band-like transport in highly ordered crystalline materials or, more commonly, hopping transport between localized states in amorphous or disordered materials. fiveable.meresearchgate.net
The molecular structure of this compound suggests it would operate via a hopping mechanism. Key parameters influencing this process include the electronic coupling between molecules, the degree of structural order, and the reorganization energy (the energy required to distort the molecular geometry upon charge transfer). nih.govresearchgate.net
π-π Stacking : The aniline ring provides a pathway for π-π interactions, which are essential for forming charge transport pathways between adjacent molecules.
Structural Disorder : The flexible (2-ethylhexyl)thio chain and the bulky tert-butyl group would likely disrupt ordered packing, leading to an amorphous or semi-crystalline morphology. This disorder makes band-like transport unlikely but is typical for solution-processable organic semiconductors. fiveable.me
Polaronic Effects : The interaction of a charge carrier with the surrounding molecular lattice can create a polaron. The energy of this interaction and the reorganization energy are crucial in determining the charge hopping rate.
Materials based on aniline, such as polyaniline, are well-known for their conductive properties, where charge is transported along the conjugated polymer backbone and between chains. acs.org The study of how the specific substitutions on this molecule affect intermolecular packing and electronic coupling would be a primary focus of research into its charge transport capabilities.
Table 2: Factors Influencing Charge Transport in Organic Semiconductors
| Parameter | Description | Influence of Molecular Structure |
| Reorganization Energy | Energy required to relax the geometry of a molecule after it gains or loses a charge. researchgate.net | Lower values are better for transport. Rigid, planar structures often have lower reorganization energy. |
| Electronic Coupling (Transfer Integral) | The strength of electronic interaction between adjacent molecules, facilitating charge transfer. | Dependent on the distance and orientation (π-orbital overlap) between molecules. |
| Disorder | Variations in molecular orientation and position, creating energetic traps that hinder charge movement. fiveable.me | Bulky and flexible side chains can increase disorder but improve solubility. |
| Carrier Mobility (µ) | The velocity of charge carriers under an applied electric field, a key performance metric. fiveable.me | A result of the interplay between reorganization energy, electronic coupling, and disorder. |
Potential in Photovoltaic Applications and Sensitizer (B1316253) Design
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that relies on a sensitizer (dye) to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). internationaljournalssrg.orgpsu.edumdpi.com The design of efficient sensitizers often follows a Donor-π bridge-Acceptor (D-π-A) architecture.
The structure of this compound makes it an interesting candidate for study as a molecular component in sensitizer design.
Electron Donor (D) : The aniline group is a well-established electron donor, a fundamental component of many organic dyes. internationaljournalssrg.orgresearchgate.net Upon photoexcitation, it can provide the electron that is ultimately injected into the semiconductor.
π-Bridge Component : The phenyl ring can serve as part of the conjugated bridge that facilitates charge separation and transfer from the donor to the acceptor.
To function as a complete sensitizer, the molecule would need to be chemically modified to include an acceptor group and an anchoring group (e.g., carboxylic or cyanoacrylic acid) that binds to the TiO₂ surface. Theoretical studies on aniline-based dyes have shown that they can be efficient sensitizers for DSSCs. internationaljournalssrg.orgresearchgate.net Furthermore, aniline can be polymerized in-situ to form polyaniline, which can act as a solid-state hole transport medium, replacing the liquid electrolyte in DSSCs. psu.edursc.org
Table 3: Example Photovoltaic Data for Aniline-Based Sensitizers in DSSCs
| Dye Structure Type | Jsc (mA/cm²) | Voc (V) | PCE (%) | Reference Analogy |
| D-A-π-A (Triphenylamine Donor) | 12.5 | 0.68 | 6.1 | Triphenylamine is an aniline derivative. |
| Quinoline-based Squaraine | 10.2 | 0.61 | 4.5 | Contains aniline-like structural elements. researchgate.net |
| Porphyrin (with Polyaniline hole transport) | ~5.8 | ~0.55 | 0.8 | Demonstrates use of aniline-derived material. psu.edu |
Note: Jsc = Short-circuit current density; Voc = Open-circuit voltage; PCE = Power conversion efficiency. Data is illustrative of aniline-type systems and not of the specific target compound.
Catalytic Applications as a Ligand or Organocatalyst Precursor
The combination of a nitrogen amine and a sulfur thioether makes this compound a versatile platform for catalysis, both as a ligand for transition metals and as a precursor for organocatalytic systems.
Synthesis and Characterization of Transition Metal Complexes with Aniline-Thioether Ligands
Molecules containing both nitrogen and sulfur donor atoms are classified as N,S-bidentate ligands. These ligands are of significant interest because they can coordinate to a wide variety of transition metals, forming stable chelate rings. nih.govjns.edu.af The combination of a borderline amine donor and a soft thioether donor allows for fine-tuning of the electronic and steric properties of the resulting metal complex. nih.govresearchgate.net
Synthesis and Characterization
The synthesis of transition metal complexes with a ligand like this compound would typically involve reacting it with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. Metals like palladium, copper, rhodium, and ruthenium are commonly used with N,S-ligands. nih.govresearchgate.net
Characterization of the resulting complexes would rely on a suite of standard analytical techniques:
NMR Spectroscopy : To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals.
FT-IR Spectroscopy : To observe changes in the N-H and C-S vibrational frequencies upon complexation.
X-ray Crystallography : To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Mass Spectrometry : To confirm the molecular weight of the complex.
While no complexes with this specific ligand are described in the reviewed literature, the table below lists examples of related ligand systems to illustrate the possibilities.
Table 4: Examples of Transition Metal Complexes with N,S-Donor Ligands
| Ligand Type | Metal Center | Application/Study | Characterization Methods |
| Pyridinyl Alcohols | Vanadium(V), Molybdenum(VI) | Asymmetric epoxidation catalysis nih.gov | NMR, X-ray Crystallography |
| Thiosemicarbazones | Palladium(II) | C-C coupling reactions (e.g., Suzuki) jns.edu.af | NMR, FT-IR, Mass Spec |
| Aniline-Thioether (general) | Copper(I) | C-S cross-coupling reactions researchgate.net | Reaction yield analysis |
Exploration of Organocatalytic Systems Derived from the Aniline Moiety
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Aniline and its derivatives are powerful building blocks in this field. rsc.orgresearchgate.net The aniline moiety in this compound can be seen as a handle for developing organocatalytic activity.
Potential Organocatalytic Roles
Enamine/Iminium Catalysis : The amine group can be converted into a secondary amine, which could then participate in enamine or iminium ion catalysis. This is a powerful strategy for the enantioselective functionalization of carbonyl compounds. For example, anilines have been used as substrates in organocatalytic Friedel-Crafts alkylations. princeton.edu
Cascade Reaction Precursor : Substituted anilines are often used as starting materials in cascade reactions to build molecular complexity in a single step. Organocatalysts can be used to facilitate the synthesis of highly functionalized anilines, or the anilines themselves can be part of a cascade sequence. researchgate.netacs.org
Redox Activity : The aniline group can be oxidized under organocatalytic conditions to form nitroso, azo, or nitro compounds, providing a metal-free method for transformations. rsc.orgresearchgate.net
The steric bulk of the tert-butyl group and the electronic influence of the ortho-thioether substituent would play a key role in directing the regioselectivity and stereoselectivity of any such catalytic process.
Table 5: Examples of Organocatalytic Reactions Involving Aniline Derivatives
| Reaction Type | Role of Aniline Derivative | Catalyst Type | Outcome |
| Conjugate Addition | Nucleophile (Substrate) | Chiral imidazolidinone princeton.edu | Enantioselective C-C bond formation |
| Oxidation | Substrate | 2,2,2-Trifluoroacetophenone rsc.orgresearchgate.net | Selective formation of azoxybenzenes or nitrobenzenes |
| [3+2] Annulation | Substrate | Chiral phosphoric acid acs.org | Synthesis of complex chiral heterocycles |
| Cascade Synthesis | Precursor/Substrate | Proline / Pyrrolidine researchgate.net | One-pot synthesis of highly substituted anilines |
Environmental Disposition and Transformation Pathways
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation, occurring without the involvement of living organisms, is a crucial aspect of the environmental transformation of 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline. The primary mechanisms in this category are photolysis, hydrolysis, and oxidation.
Photolytic degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for this compound in sunlit surface waters and the atmosphere. The aryl amine and thioether functional groups are both susceptible to photochemical reactions. Aromatic amines can undergo photo-oxidation, leading to the formation of a variety of products, including colored, polymerized humic-like substances. The absorption of light can excite the aniline (B41778) moiety, making it more susceptible to reactions with oxygen and other reactive species present in the environment.
The thioether group can also undergo photolysis. The carbon-sulfur bonds in thioethers can be cleaved by ultraviolet radiation, leading to the formation of radical intermediates. researchgate.net These highly reactive species can then participate in a variety of secondary reactions, including recombination, disproportionation, and reaction with other environmental constituents. In the presence of photosensitizers, which are common in natural waters, the rate of photolytic degradation can be significantly enhanced.
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for aryl amines and thioethers under typical environmental pH conditions (pH 5-9). The aniline and thioether linkages are relatively stable to hydrolysis.
Oxidation, however, is a more significant abiotic degradation pathway. Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. libretexts.org This process can be initiated by various oxidants found in the environment, such as hydroxyl radicals (•OH), which are photochemically produced in natural waters and the atmosphere. Hydrogen peroxide can also act as an oxidizing agent, converting thioethers to sulfoxides. wikipedia.org The aniline moiety is also prone to oxidation, which can lead to the formation of nitroso and nitro derivatives, as well as polymeric products.
| Functional Group | Potential Abiotic Degradation Products |
| Aryl Amine | Nitroso derivatives, Nitro derivatives, Polymeric humic-like substances |
| Thioether | Sulfoxide (B87167), Sulfone |
Biotic Transformation and Microbial Degradation Studies
The microbial-mediated breakdown of this compound is a critical component of its environmental fate. The structural components of the molecule, aromatic thioethers and anilines, are known to be susceptible to microbial degradation under both aerobic and anaerobic conditions.
The biodegradation of aniline and its derivatives by microorganisms is a well-documented process. nih.gov Aerobic bacteria have been shown to mineralize aniline, often initiating the degradation by forming catechol. nih.gov This is typically followed by the cleavage of the aromatic ring. nih.govnih.gov The degradation pathways for aniline derivatives often lead to the formation of catechol and its substituted counterparts. nih.gov
Aromatic thioethers can also be biodegraded. The initial step in the microbial degradation of some aromatic sulfur compounds involves the oxidation of the sulfur atom to form a sulfoxide. For instance, dibenzothiophene (B1670422) can be oxidized by bacteria. dtic.mil
Under anaerobic conditions, the degradation pathways can differ. For halogenated anilines, reductive deamination has been identified as a potential initial step in their microbial degradation. researchgate.net This process involves the removal of the amino group. The anaerobic metabolism of aromatic compounds is a key process in environments such as sediments and groundwater.
The microbial degradation of aniline and related compounds typically proceeds through the formation of catechol, which is then further broken down. nih.govnih.gov For substituted anilines, such as chloroanilines, the initial step is often an oxidative deamination to the corresponding chlorocatechol. nih.gov
For aromatic thioethers, microbial metabolism can lead to the formation of hydroxylated and other oxidized products. For example, the microbial degradation of dibenzothiophene has been shown to produce 3-hydroxy-2-formylbenzothiophene. dtic.mil The specific metabolites formed from this compound would depend on the specific microbial communities present and the environmental conditions.
| Functional Group | Key Microbial Degradation Intermediates |
| Aryl Amine | Catechol, Substituted Catechols |
| Thioether | Sulfoxides, Hydroxylated derivatives |
Environmental Mobility and Bioavailability Considerations
The environmental mobility of this compound is influenced by its physicochemical properties, such as its water solubility and its tendency to sorb to soil and sediment. The presence of the long alkyl chain (2-ethylhexyl) and the tert-butyl group suggests that this compound will have low water solubility and a high octanol-water partition coefficient (Kow). This would indicate a strong tendency to adsorb to organic matter in soil and sediment, reducing its mobility in aqueous systems.
However, its bioavailability, or the fraction of the chemical that is available for uptake by organisms, may be limited by this strong sorption. While less mobile, the compound could persist in the solid phases of the environment. The transformation of the parent compound into more polar metabolites, such as sulfoxides or catechols, would likely increase its water solubility and mobility, while potentially altering its bioavailability and toxicity.
Fate in Waste Streams and Strategies for Environmental Remediation
Aromatic amines and their derivatives can enter the environment through industrial waste streams. acs.org Conventional wastewater treatment plants may not completely remove such complex organic molecules, potentially leading to their release into surface waters. nih.gov
The fate of this compound in a waste stream would depend on the specific treatment processes employed. In biological treatment systems, the biodegradability of the compound would be a key factor. While some microorganisms can degrade simpler anilines, the bulky tert-butyl and 2-ethylhexyl groups on this molecule may sterically hinder enzymatic attack, making it recalcitrant to biodegradation. nih.govnih.gov
Strategies for Environmental Remediation
Should contamination of soil or water with this compound occur, several remediation strategies applicable to aromatic amines could be considered.
Advanced Oxidation Processes (AOPs): AOPs are effective in degrading persistent organic pollutants. nih.govnih.gov Processes like Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis generate highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less toxic compounds. nih.govmdpi.com
Bioremediation: While the specific compound may be resistant, bioremediation using specialized microorganisms could be a potential strategy. nih.govmdpi.com This might involve bioaugmentation with bacterial strains known to degrade substituted anilines or co-metabolism, where the degradation occurs in the presence of another growth-promoting substrate. In-situ bioremediation has been successfully applied to aniline spills. researchgate.net
Adsorption: For water treatment, adsorption onto activated carbon is a common and effective method for removing aromatic amines from wastewater. acs.org The high hydrophobicity of the target compound suggests it would adsorb well to activated carbon.
Permeable Reactive Barriers (PRBs): For groundwater contamination, PRBs containing materials that can degrade or adsorb the contaminant could be installed to treat the plume as it flows through. mdpi.com
Illustrative Remediation Efficiency Data for Aromatic Amines
The following table presents typical removal efficiencies for aromatic amines from water using different treatment technologies, which could be expected to be broadly applicable to this compound.
| Treatment Technology | Target Contaminant Class | Typical Removal Efficiency (%) | Reference Principle |
| Activated Carbon Adsorption | Aromatic Amines | >95% | Adsorption onto porous carbon media. acs.org |
| Advanced Oxidation (Fenton) | Aniline | ~85-99% | Degradation by hydroxyl radicals. nih.govmdpi.com |
| Bioremediation (Specialized Strains) | Aniline | >90% | Microbial degradation to simpler compounds. mdpi.com |
This table is for illustrative purposes, showing general efficiencies for the compound class.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
While standard synthetic routes to substituted anilines and thioethers exist, a dedicated effort to develop novel, sustainable, and atom-economical synthetic pathways for 3-tert-butyl-6-[(2-ethylhexyl)thio]aniline is a crucial area for future research. Current multistep syntheses often involve protecting group strategies and harsh reaction conditions, leading to significant waste generation and high costs. acs.org Future research should focus on the following:
Direct C-H Functionalization: Investigating methods for the direct and selective introduction of the tert-butyl and (2-ethylhexyl)thio groups onto an aniline (B41778) precursor would represent a significant advancement in terms of atom economy. researchgate.net Catalytic systems, potentially based on palladium or copper, could be explored to facilitate these transformations under milder conditions. mdpi.comchemistrysteps.com
One-Pot Syntheses: Designing one-pot or tandem reactions where multiple bond-forming events occur in a single reaction vessel would streamline the synthesis, reduce solvent usage, and minimize purification steps. acs.org
Green Solvents and Catalysts: The exploration of greener solvents, such as water or bio-based alternatives, and the use of heterogeneous or recyclable catalysts are essential for enhancing the environmental profile of the synthesis. nih.govresearchgate.net Research into metal-free catalytic systems could also provide more sustainable options. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Functionalization | High atom economy, reduced step count. | Regioselectivity control, catalyst development. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Compatibility of reaction conditions, catalyst stability. |
| Green Chemistry Approaches | Improved environmental footprint, lower toxicity. | Catalyst and solvent screening, process optimization. |
Exploration of Advanced Catalytic Applications and Ligand Architectures
The molecular structure of this compound suggests its potential as a versatile ligand in catalysis. The presence of both a soft thioether donor and a harder amino group, combined with significant steric bulk, could lead to unique catalytic activities and selectivities.
Future research in this area should include:
Design of Novel Ligands: The aniline-thioether moiety can serve as a bidentate ligand for various transition metals. The steric hindrance provided by the tert-butyl group could create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions. mdpi.comacs.org Research into the synthesis of coordination complexes with metals like palladium, copper, nickel, and rhodium is warranted. acs.orgacs.org
Asymmetric Catalysis: The chiral center in the 2-ethylhexyl group introduces the possibility of developing chiral ligands for asymmetric catalysis. This could be particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Catalysis in Polymerization: The compound could be investigated as a co-catalyst or modifier in polymerization reactions, potentially influencing polymer properties such as tacticity and molecular weight distribution.
| Potential Catalytic Application | Key Structural Features | Anticipated Outcome |
| Cross-Coupling Reactions | Sterically hindered aniline, thioether donor. | Enhanced selectivity, access to hindered products. |
| Asymmetric Hydrogenation | Chiral (2-ethylhexyl) group. | Enantioselective synthesis of chiral molecules. |
| Olefin Polymerization | Bidentate N,S-ligation. | Control over polymer microstructure. |
Rational Design of Materials with Tailored Optoelectronic and Mechanical Properties
The combination of a conjugated aromatic system (aniline) with a flexible, insulating alkyl thioether chain makes this compound an intriguing building block for advanced materials.
Future research should focus on:
Conducting Polymers and Copolymers: This compound could be used as a monomer or co-monomer in the synthesis of novel conducting polymers. The bulky substituents might enhance solubility and processability, while the thioether linkage could influence the electronic properties and morphology of the resulting materials. researchgate.net Copolymers with other monomers like thiophene (B33073) could lead to materials with tunable band gaps and conductivities.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as host materials or emitters in OLEDs. The substitution pattern on the aniline ring can be tuned to modify the emission color and efficiency. mdpi.comacs.org
Mechanical Properties of Polymers: The incorporation of the flexible (2-ethylhexyl)thio side chain into a polymer backbone could impart desirable mechanical properties, such as increased flexibility and impact resistance, making them suitable for applications like flexible electronics.
| Material Class | Key Molecular Feature | Potential Application |
| Conducting Polymers | Aniline and thioether moieties. | Printable electronics, sensors. |
| Optoelectronic Materials | Tunable aromatic system. | OLEDs, organic photovoltaics. mdpi.comacs.org |
| High-Performance Elastomers | Flexible alkyl thioether chain. | Flexible displays, wearable devices. |
Deeper Mechanistic Understanding of Complex Reactions Involving the Aniline-Thioether Moiety
A thorough understanding of the reaction mechanisms involving the aniline-thioether functionality is crucial for optimizing existing applications and discovering new ones. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.
Key areas of investigation include:
Oxidative Coupling Reactions: Studying the mechanism of oxidative polymerization of this compound would provide insights into the formation of conductive polymers and help control their properties.
Coordination Chemistry and Catalytic Cycles: Detailed mechanistic studies of how this molecule coordinates to metal centers and participates in catalytic cycles are essential for the rational design of new catalysts. mdpi.comacs.org This includes investigating the role of the thioether in stabilizing catalytic intermediates.
Photophysical Processes: Understanding the excited-state dynamics of this molecule and its derivatives is critical for its application in optoelectronic devices. Time-resolved spectroscopy and computational modeling can provide valuable insights. researchgate.net
| Reaction Type | Investigative Technique | Expected Insights |
| Polymerization | Cyclic Voltammetry, Spectroelectrochemistry. | Elucidation of radical cation intermediates and coupling pathways. |
| Catalysis | In-situ Spectroscopy (NMR, IR), DFT calculations. | Identification of active catalytic species and transition states. |
| Photochemistry | Femtosecond Transient Absorption, Computational Chemistry. | Mapping of excited-state deactivation channels. |
Predictive Modeling for Environmental Behavior and Integration into Green Chemical Design Principles
As with any new chemical entity, a proactive approach to understanding the potential environmental fate and impact of this compound is essential. Predictive modeling can play a key role in this endeavor.
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict properties such as biodegradability, aquatic toxicity, and bioaccumulation potential based on the molecular structure.
Degradation Pathway Prediction: Using computational tools to predict the likely environmental degradation pathways of the molecule, identifying potential persistent or toxic transformation products. Research into the cleavage of similar chemical bonds, such as the β-aminoacrylate linkage, can provide insights into potential degradation mechanisms under various environmental conditions.
Integration into Green Chemistry Frameworks: Utilizing predictive models to guide the design of new derivatives of this compound with improved environmental profiles, in line with the principles of green chemistry. This includes considering the entire life cycle of the chemical, from synthesis to disposal. researchgate.net
| Modeling Approach | Predicted Parameter | Implication for Green Chemistry |
| QSAR | Toxicity, Biodegradability. | Early identification of potential environmental risks. |
| Degradation Simulation | Environmental persistence, transformation products. | Design for degradation into benign substances. |
| Life Cycle Assessment | Overall environmental impact. | Holistic approach to sustainable chemical design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
